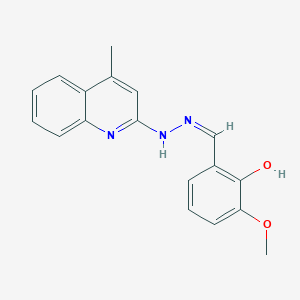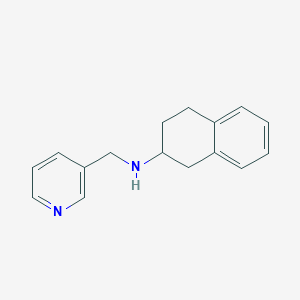![molecular formula C23H19N3O5 B5964832 N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5964832.png)
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide, also known as BAY 11-7082, is a synthetic compound that has been widely used in scientific research. BAY 11-7082 is a potent inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in regulating immune and inflammatory responses.
Wirkmechanismus
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 inhibits NF-κB activation by blocking the phosphorylation and degradation of inhibitor of kappa B (IκB) proteins. IκB proteins are responsible for sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus. When cells are exposed to inflammatory stimuli, IκB proteins are phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate target genes. N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 prevents the phosphorylation and degradation of IκB proteins, thereby inhibiting NF-κB activation and downstream signaling pathways.
Biochemical and Physiological Effects:
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a promising therapeutic agent for the treatment of inflammatory diseases. In vivo studies have demonstrated that N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 can reduce tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 has several advantages for lab experiments. It is a potent and specific inhibitor of NF-κB, making it a useful tool for studying the role of NF-κB in various biological processes. N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 is also relatively easy to synthesize and has a long shelf life, making it a cost-effective reagent for research labs. However, there are also limitations to using N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 in lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects and may not fully recapitulate the effects of genetic knockdown of NF-κB. Additionally, N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 has poor solubility in aqueous solutions, which may limit its use in certain experimental systems.
Zukünftige Richtungen
There are several future directions for the use of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 in scientific research. One area of interest is the development of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 analogs with improved pharmacokinetic properties and specificity for NF-κB. Another area of interest is the use of N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 in combination with other therapeutic agents for the treatment of cancer and inflammatory diseases. Finally, there is interest in using N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 as a tool to study the role of NF-κB in various biological processes, including immune and inflammatory responses, development, and aging.
Conclusion:
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 is a potent inhibitor of NF-κB that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 has shown promise as a therapeutic agent for the treatment of cancer and inflammatory diseases and as a tool for studying the role of NF-κB in various biological processes.
Synthesemethoden
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 can be synthesized using a multi-step process. The first step involves the reaction of 5-ethyl-2-amino-1,3-benzoxazole with 3-bromoaniline to form 3-(5-ethyl-1,3-benzoxazol-2-yl)aniline. The second step involves the reaction of 3-(5-ethyl-1,3-benzoxazol-2-yl)aniline with 4-methoxy-3-nitrobenzoyl chloride to form N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 has been widely used in scientific research as a potent inhibitor of NF-κB. NF-κB is a transcription factor that plays a critical role in regulating immune and inflammatory responses. Dysregulation of NF-κB has been associated with various diseases, including cancer, autoimmune disorders, and inflammatory diseases. N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide 11-7082 has been shown to inhibit NF-κB activation and downstream signaling pathways, making it a promising therapeutic agent for the treatment of these diseases.
Eigenschaften
IUPAC Name |
N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O5/c1-3-14-7-9-20-18(11-14)25-23(31-20)16-5-4-6-17(12-16)24-22(27)15-8-10-21(30-2)19(13-15)26(28)29/h4-13H,3H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWXEHHGVROCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=C(C=C4)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-(2-chlorobenzyl)-1-[3-(1H-tetrazol-1-yl)propanoyl]-4-piperidinecarboxylate](/img/structure/B5964755.png)
![N-(2-ethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5964758.png)
![6-(2,5-dichlorophenyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5964766.png)
![1-[(dimethylamino)sulfonyl]-N-isopropyl-3-piperidinecarboxamide](/img/structure/B5964774.png)
![2-[(4-fluorophenoxy)methyl]-N-[1-(3-methoxyphenyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5964789.png)
![1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5964790.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5964797.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-4-methoxybenzenesulfonohydrazide](/img/structure/B5964802.png)
![[1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5964804.png)

![2-[1-(sec-butylamino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5964814.png)
![N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)benzamide](/img/structure/B5964842.png)

![2-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)-6-ethoxyphenol](/img/structure/B5964858.png)